2-Cyclopropylidene-1-phenylpropan-1-one
Description
2-Cyclopropylidene-1-phenylpropan-1-one is a cyclopropane-containing ketone characterized by a phenyl group at the 1-position and a cyclopropylidene moiety at the 2-position of the propan-1-one backbone. The cyclopropylidene group introduces significant ring strain, which may enhance reactivity compared to non-strained analogs. Structural analogs, such as chlorophenyl- or sulfur-substituted derivatives, provide a basis for comparative analysis of electronic, steric, and safety profiles .
Properties
CAS No. |
80345-15-9 |
|---|---|
Molecular Formula |
C12H12O |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
2-cyclopropylidene-1-phenylpropan-1-one |
InChI |
InChI=1S/C12H12O/c1-9(10-7-8-10)12(13)11-5-3-2-4-6-11/h2-6H,7-8H2,1H3 |
InChI Key |
FNDQPXJFSAJMKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1CC1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropylidene-1-phenylpropan-1-one typically involves the reaction of cyclopropylidene intermediates with phenylpropanone derivatives. One common method is the Friedel-Crafts alkylation of benzene with chloroacetone, followed by cyclopropanation . Another approach involves the use of carbenes to react with alkenes or cycloalkenes to form the cyclopropane ring .
Industrial Production Methods
The use of solid acid catalysts and gas-phase reactions may be employed to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropylidene-1-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Cyclopropylidene-1-phenylpropan-1-one has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties.
Materials Science: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Cyclopropylidene-1-phenylpropan-1-one involves its interaction with various molecular targets. The cyclopropylidene group can participate in ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and exert pharmacological effects .
Comparison with Similar Compounds
1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one
2,5-Di(cyclopentylidene)cyclopentan-1-one
- Molecular Formula : C₁₅H₂₀O
- CAS Number : 5682-82-6
- Key Features : This cyclic analog contains two cyclopentylidene groups, increasing hydrophobicity and steric bulk. Its rigid structure may reduce solubility in polar solvents compared to the acyclic target compound.
- Safety Data: Classified as non-hazardous under GHS, but toxicological studies are lacking .
1-Cyclopropyl-3-(2-methylsulfanylphenyl)propan-1-one
- Molecular Formula : C₁₃H₁₆OS
- CAS Number : 898780-67-1
- Key Features : The methylthio group at the 2-position of the phenyl ring introduces sulfur-based lone pairs, which could influence redox behavior or coordination chemistry.
- Safety Data : First-aid measures emphasize immediate response to inhalation or contact, though comprehensive hazard classification is unavailable .
Research Findings and Methodological Insights
- Electronic Effects : Substituents like chlorine (electron-withdrawing) and methylthio (electron-donating) alter the electronic environment of the ketone group, which could be studied using density-functional theory (DFT) methods as described in Becke’s work .
- Safety Gaps : Analogous compounds highlight the need for rigorous toxicological profiling, as current data are insufficient for comprehensive risk assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
